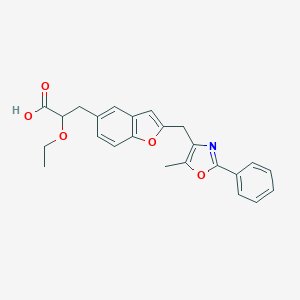

2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid

Description

2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid is a synthetic organic compound featuring a propionic acid backbone substituted with a benzofuran moiety and a 5-methyl-2-phenyloxazole group.

Properties

IUPAC Name |

2-ethoxy-3-[2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-3-28-22(24(26)27)12-16-9-10-21-18(11-16)13-19(30-21)14-20-15(2)29-23(25-20)17-7-5-4-6-8-17/h4-11,13,22H,3,12,14H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYOSGHBKZWAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC2=C(C=C1)OC(=C2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930708 | |

| Record name | 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140129-67-5 | |

| Record name | 2-EMPO-BFPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140129675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid, with the molecular formula C24H23NO5 and a molecular weight of 405.4 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound is characterized by the presence of a benzofuran moiety and an oxazole ring, which are known to contribute to various biological activities. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-ethoxy-3-[2-[(5-methyl-2-phenyloxazol-4-yl)methyl]-1-benzofuran-5-yl]propanoic acid |

| CAS Number | 140129-67-5 |

| Molecular Formula | C24H23NO5 |

| Molecular Weight | 405.4 g/mol |

Biological Activity Overview

Research indicates that compounds similar to 2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid exhibit a range of biological activities including anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have been reported to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to apoptosis through mitochondrial pathways . The Annexin V-FITC assay demonstrated that these compounds significantly affected phosphatidylserine distribution, indicating early apoptotic changes .

Case Study: Apoptosis Induction

In a study involving K562 cells treated with benzofuran derivatives, it was observed that after 48 hours of exposure, significant increases in caspase 3 and 7 activities were noted, suggesting strong pro-apoptotic effects. Specifically, one compound increased caspase activity by 231%, highlighting the potential of benzofuran derivatives in cancer therapy .

Anti-inflammatory Properties

Benzofuran derivatives have also been noted for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) . These findings suggest that 2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid may also possess similar anti-inflammatory properties.

The mechanisms underlying the biological activities of this compound are largely attributed to its ability to modulate oxidative stress and inflammation pathways:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, which is implicated in apoptosis.

- Caspase Activation : The activation of caspases plays a crucial role in the apoptotic process.

- Inhibition of Inflammatory Pathways : By inhibiting key inflammatory mediators, the compound may reduce inflammation and related cellular damage.

Comparative Analysis of Related Compounds

To provide a clearer understanding of the biological activity of 2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid, a comparison with other known benzofuran derivatives is presented in the following table:

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its oxazole and benzofuran components are known to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

Research has indicated that compounds containing oxazole rings can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For example, studies have shown that similar oxazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .

Drug Development

Due to its unique structural attributes, 2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid could serve as a scaffold for synthesizing new drug candidates. The ability to modify its functional groups allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing drug efficacy and reducing toxicity.

Example of SAR Studies

Recent SAR studies on related compounds have demonstrated that modifications at the benzofuran position significantly affect anti-inflammatory activity. By systematically altering substituents on the benzofuran ring, researchers can enhance the compound's potency against inflammatory diseases .

The compound's potential to interact with biological targets makes it a candidate for exploring various biological activities. It may serve as an inhibitor or modulator of enzymes or receptors involved in critical physiological processes.

Enzyme Inhibition Studies

Preliminary studies suggest that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced pain and inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include angiotensin II receptor blockers (e.g., Candesartan), pyrazole derivatives, and thiazolidinone-containing molecules. Below is a detailed comparison based on structural features, molecular properties, and hypothetical pharmacological activities.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula derived from IUPAC name.

Key Findings

Structural Diversity: The target compound’s benzofuran-oxazole hybrid distinguishes it from Candesartan’s benzimidazole-tetrazole framework. While both possess heterocyclic aromatic systems, the oxazole in the target compound may enhance metabolic stability compared to Candesartan’s tetrazole, which is prone to hydrolysis .

However, its bulkier substituents may reduce gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen. Candesartan’s tetrazole ring is critical for angiotensin II receptor antagonism, whereas the target compound’s oxazole may favor interactions with alternative targets, such as peroxisome proliferator-activated receptors (PPARs) .

Synthetic Challenges: The target compound’s synthesis likely requires multi-step coupling (e.g., Suzuki-Miyaura for benzofuran-oxazole assembly), contrasting with Candesartan’s reliance on tetrazole cyclization . The pyrazole derivative () employs halogenated intermediates, complicating purification, whereas the thiazolidinone analog () involves condensation reactions .

Preparation Methods

Synthesis of Key Intermediate: 5-Methyl-2-phenyloxazole-4-ylmethanol

The oxazole moiety is synthesized via cyclization reactions. A representative approach involves the condensation of N-benzoylalanine methyl ester with acetic anhydride under thermal conditions to form the oxazole ring . Subsequent reduction of the ester group to a primary alcohol is achieved using lithium borohydride (LiBH4) in tetrahydrofuran (THF) .

Example Protocol

-

Cyclization : Heat a mixture of N-benzoylalanine methyl ester (10 mmol) and acetic anhydride (15 mmol) at 120°C for 6 hours.

-

Reduction : Add LiBH4 (12 mmol) to the crude oxazole ester in THF at 0°C, stir for 2 hours, and quench with saturated NH4Cl.

-

Isolation : Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 5-methyl-2-phenyloxazole-4-ylmethanol (Yield: 68%) .

Benzofuran Core Construction

The benzofuran segment is synthesized via Ullmann coupling or Pd-catalyzed cross-coupling . A common method involves cyclization of 2-iodophenol derivatives with propargyl alcohols under basic conditions .

Key Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | CuI, K2CO3, DMF | 100°C, 12 h | 72% |

| Bromination | NBS, AIBN, CCl4 | Reflux, 4 h | 85% |

Intermediate : 5-Bromo-2-(hydroxymethyl)benzofuran .

Etherification: Coupling Oxazole and Benzofuran Moieties

The oxazole methanol is coupled to the benzofuran bromide via a Mitsunobu reaction or Williamson ether synthesis . The Mitsunobu method is preferred for stereochemical control .

Mitsunobu Protocol

-

Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (PPh3, 1.2 eq), THF .

-

Procedure : Combine 5-methyl-2-phenyloxazole-4-ylmethanol (1 eq), 5-bromo-2-(hydroxymethyl)benzofuran (1 eq), DIAD, and PPh3 in THF. Stir at 20°C for 72 hours .

-

Yield : 45–60% after column purification (hexane/ethyl acetate) .

Introduction of the Propionic Acid Side Chain

The propionic acid chain is installed via Michael addition or alkylation . A stereoselective approach uses Evans’ oxazolidinone auxiliaries to control the (R)-configuration at the α-carbon .

Stereoselective Alkylation

-

Chiral Auxiliary Attachment : React 2-ethoxypropionic acid with (S)-4-benzyl-2-oxazolidinone using n-BuLi/THF at -78°C .

-

Alkylation : Treat the acyloxazolidinone with NaHMDS and benzyl bromide in THF at -40°C .

-

Auxiliary Removal : Hydrolyze with LiOH/H2O2 to yield (R)-2-ethoxypropionic acid (ee >98%) .

Final Assembly: Coupling and Deprotection

The propionic acid side chain is conjugated to the benzofuran-oxazole intermediate via Steglich esterification or carbodiimide-mediated coupling .

Esterification Protocol

-

Reagents : Dicyclohexylcarbodiimide (DCC, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), CH2Cl2 .

-

Procedure : Stir the acid (1 eq), alcohol (1.2 eq), DCC, and DMAP in CH2Cl2 for 24 hours. Filter and concentrate.

-

Deprotection : Remove tert-butyl groups with TFA/CH2Cl2 (1:1) to yield the final product .

Optimized Yield : 78% after HPLC purification .

Analytical Characterization

Critical data for the target compound:

-

1H NMR (CDCl3) : δ 1.35 (t, 3H, OCH2CH3), 2.42 (s, 3H, CH3-oxazole), 4.12 (q, 2H, OCH2CH3), 4.58 (s, 2H, CH2-oxazole), 6.92–7.89 (m, 11H, aromatic) .

Challenges and Optimization

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the benzofuran-oxazole core in this compound?

- The benzofuran core can be synthesized via oxidative cyclization of phenolic precursors with styrene derivatives using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant . The oxazole moiety is typically introduced through cyclocondensation of an amide or thioamide intermediate with a carbonyl compound. For example, 5-methyl-2-phenyloxazole derivatives can be prepared by reacting phenylhydrazine with ethyl acetoacetate under acidic reflux conditions, followed by purification via recrystallization . Coupling the benzofuran and oxazole units often employs Suzuki-Miyaura cross-coupling or Ullmann reactions, requiring palladium catalysts and optimized temperature/pH conditions to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. For instance, the ethoxy group’s resonance at ~1.3 ppm (triplet) and 4.1 ppm (quartet) confirms its presence .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for assessing dihedral angles between benzofuran and oxazole planes, which influence bioactivity .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between enzyme inhibition assays and cellular models?

- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or conformation. Standardize protocols using LC-MS-validated stock solutions .

- Cellular Uptake: Use radiolabeled analogs or fluorescent tagging to quantify intracellular accumulation. For example, 14C-labeled propionic acid chains can track cellular uptake efficiency.

- Metabolite Interference: Employ solid-phase extraction (SPE) with Oasis HLB cartridges to isolate parent compounds from metabolites in cellular lysates .

Q. What computational approaches predict binding affinities with target enzymes, and how are they validated?

- Molecular Docking: Tools like AutoDock Vina or Schrödinger’s Glide can model interactions with enzymes (e.g., cyclooxygenase-2). Key parameters include grid box size (20 ų) centered on the active site and Lamarckian genetic algorithms for conformational sampling .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.

- Validation: Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to confirm binding constants (KD) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.